![molecular formula C42H34 B14183603 9,10-Di([1,1'-biphenyl]-4-yl)-2-tert-butylanthracene CAS No. 917595-66-5](/img/structure/B14183603.png)
9,10-Di([1,1'-biphenyl]-4-yl)-2-tert-butylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Di([1,1’-biphenyl]-4-yl)-2-tert-butylanthracene is a polycyclic aromatic hydrocarbon. This compound is known for its high thermal and morphological stability, making it a valuable material in various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Di([1,1’-biphenyl]-4-yl)-2-tert-butylanthracene typically involves the Suzuki coupling reaction. This reaction is performed between 9,10-dibromoanthracene and 4-biphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like toluene under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
9,10-Di([1,1’-biphenyl]-4-yl)-2-tert-butylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the biphenyl groups can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
科学的研究の応用
9,10-Di([1,1’-biphenyl]-4-yl)-2-tert-butylanthracene has several scientific research applications:
Chemistry: Used as a host material in OLEDs due to its high thermal stability and efficient energy transfer properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential in photodynamic therapy and as a photosensitizer.
作用機序
The mechanism of action of 9,10-Di([1,1’-biphenyl]-4-yl)-2-tert-butylanthracene involves its ability to absorb and emit light efficiently. The compound’s molecular structure allows for efficient energy transfer and emission of light, making it an excellent material for OLEDs. The biphenyl groups enhance its stability and facilitate energy transfer processes .
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Known for its use in blue OLEDs and as a sensitizer in chemiluminescence.
9,10-Di(2-naphthyl)anthracene: Used in red OLEDs and known for its high thermal stability.
9,10-Dimethylanthracene: Utilized in triplet-triplet annihilation upconversion systems.
Uniqueness
9,10-Di([1,1’-biphenyl]-4-yl)-2-tert-butylanthracene stands out due to its unique combination of high thermal stability, efficient energy transfer, and morphological stability. These properties make it particularly suitable for use in high-performance OLEDs and other optoelectronic devices .
特性
CAS番号 |
917595-66-5 |
|---|---|
分子式 |
C42H34 |
分子量 |
538.7 g/mol |
IUPAC名 |
2-tert-butyl-9,10-bis(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C42H34/c1-42(2,3)35-26-27-38-39(28-35)41(34-24-20-32(21-25-34)30-14-8-5-9-15-30)37-17-11-10-16-36(37)40(38)33-22-18-31(19-23-33)29-12-6-4-7-13-29/h4-28H,1-3H3 |
InChIキー |
MNHPNCZSKTUPMB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


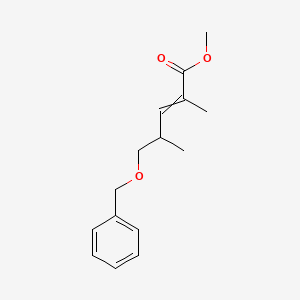

![[(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid](/img/structure/B14183534.png)
![(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14183537.png)
![2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine](/img/structure/B14183538.png)
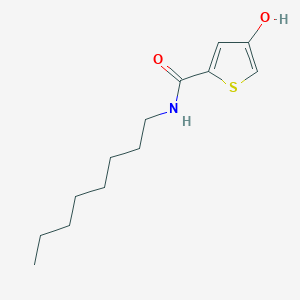
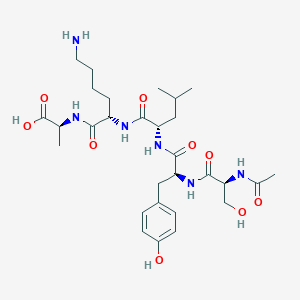
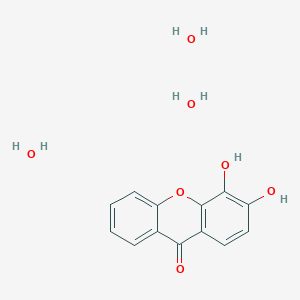
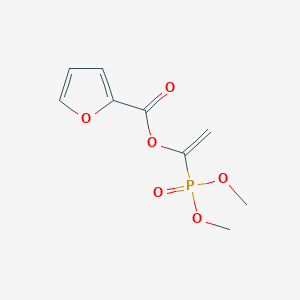
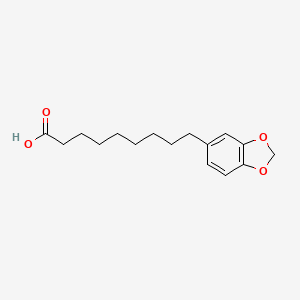
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester](/img/structure/B14183585.png)
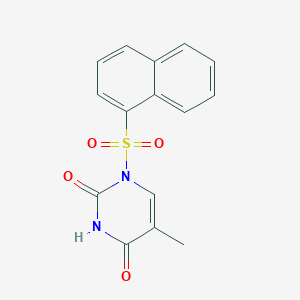
![Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14183593.png)
![3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine](/img/structure/B14183599.png)
